
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate is an organic compound with a complex structure that includes both ester and aromatic functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups.
科学的研究の応用
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further chemical reactions. The aromatic ring may also interact with enzymes or receptors, influencing biological activity.
類似化合物との比較
Ethyl (2E)-2-(diethoxycarbonyl)-3-(4-methylphenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-2-(diethoxycarbonyl)-3-phenylprop-2-enoate: Lacks the methyl group on the aromatic ring, resulting in different reactivity and properties.
Mthis compound: The ethyl ester is replaced with a methyl ester, affecting the compound’s solubility and reactivity.
The unique structure of this compound, particularly the presence of both ester and aromatic functionalities, distinguishes it from these similar compounds and contributes to its specific reactivity and applications.
特性
CAS番号 |
14656-24-7 |
|---|---|
分子式 |
C16H23O5P |
分子量 |
326.32 g/mol |
IUPAC名 |
ethyl (E)-2-diethoxyphosphoryl-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H23O5P/c1-5-19-16(17)15(22(18,20-6-2)21-7-3)12-14-10-8-13(4)9-11-14/h8-12H,5-7H2,1-4H3/b15-12+ |
InChIキー |
JGCLOKQRUSPYRU-NTCAYCPXSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/P(=O)(OCC)OCC |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


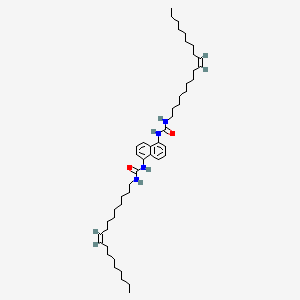
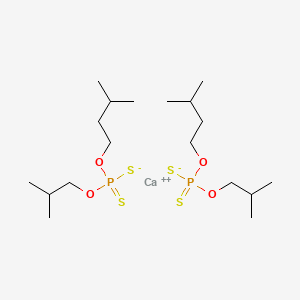
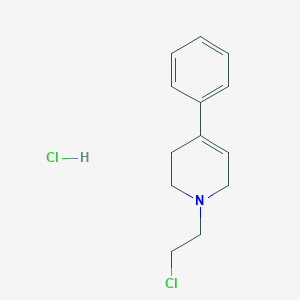

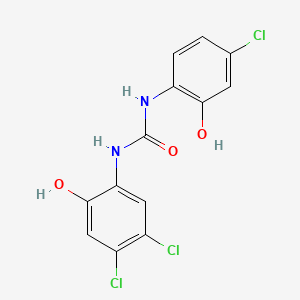
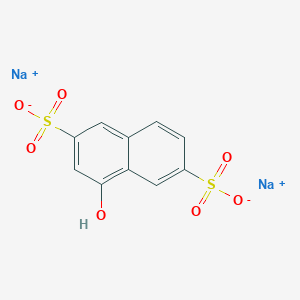
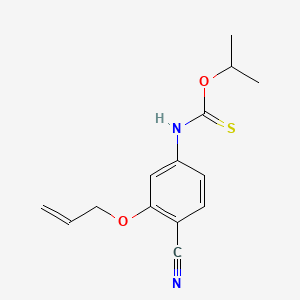
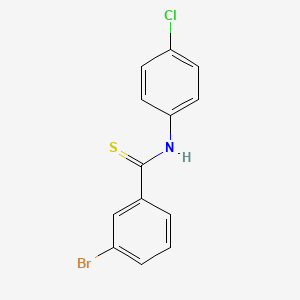

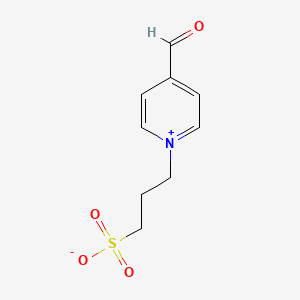

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


